molecular formula C6H5Br2NO B2750484 (2,6-Dibromopyridin-4-yl)methanol CAS No. 223463-02-3

(2,6-Dibromopyridin-4-yl)methanol

Cat. No.: B2750484
CAS No.: 223463-02-3
M. Wt: 266.92
InChI Key: YYJODMMTPSDERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the bromination of 4-pyridinemethanol using bromine in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions.

Industrial Production Methods: Industrial production of (2,6-Dibromopyridin-4-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity . The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dibromopyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (2,6-Dibromopyridin-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of new drugs. Its derivatives have shown promise in treating various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the manufacture of dyes and pigments .

Mechanism of Action

The mechanism of action of (2,6-Dibromopyridin-4-yl)methanol involves its interaction with specific molecular targets. The bromine atoms and the hydroxymethyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects . The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Uniqueness: (2,6-Dibromopyridin-4-yl)methanol is unique due to the presence of both bromine atoms and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2,6-dibromopyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJODMMTPSDERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2,6-dibromoisonicotinate (10.0 g, 33.91 mmol) in ethanol (200.0 ml) was slowly added NaBH4 (6.4 g, 169.18 mmol) at room temperature under stirring. The reaction was heated to reflux and kept at reflux for 2 hours. The reaction solution was cooled to room temperature, and 2 M HCl (35.0 ml) was added slowly with stirring until the bubbling stopped. The ethanol was removed by rotary evaporation. Solid NaOH was added under stirring until the solution became basic. The solution continued to be stirred, and during stirring the product was precipitated. A white solid product was collected by filtration. After drying, the product was obtained in an amount of 5.0 g (55.6%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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